molecular formula C11H9Br2N B567099 3,4-Dibromo-5,7-dimethylquinoline CAS No. 1210901-34-0

3,4-Dibromo-5,7-dimethylquinoline

Cat. No.: B567099
CAS No.: 1210901-34-0
M. Wt: 315.008
InChI Key: FCNMUGPVUBIZQA-UHFFFAOYSA-N
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Description

3,4-Dibromo-5,7-dimethylquinoline (CAS: 1208501-75-0) is a halogenated quinoline derivative featuring bromine atoms at the 3- and 4-positions and methyl groups at the 5- and 7-positions of the quinoline scaffold. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The bromine substituents enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding), while the methyl groups influence steric effects and solubility . Its structural complexity and functionalization make it a candidate for exploring supramolecular architectures and catalytic processes .

Properties

CAS No.

1210901-34-0

Molecular Formula

C11H9Br2N

Molecular Weight

315.008

IUPAC Name

3,4-dibromo-5,7-dimethylquinoline

InChI

InChI=1S/C11H9Br2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3

InChI Key

FCNMUGPVUBIZQA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=CC(=C2Br)Br)C

Synonyms

3,4-Dibromo-5,7-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-4,7-dimethylquinoline (CAS: 103858-48-6)

  • Structure : Single bromine at the 2-position, methyl groups at 4 and 7.
  • Properties : The bromine’s position alters electronic distribution, reducing steric hindrance compared to 3,4-dibromo derivatives. This may enhance reactivity in cross-coupling reactions.
  • Applications : Used as a building block in organic synthesis, but its lower halogen density limits halogen-bond-driven crystallinity .

4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8)

  • Structure : Bromines at 4 and 7, methyl at 6.
  • Properties: The symmetric bromination pattern (4,7) may favor π-π stacking, while the methyl group at 6 introduces steric constraints. Molecular weight (300.98 g/mol) is lower than 3,4-dibromo-5,7-dimethylquinoline due to fewer methyl groups .

3,4-Dichloro-6,7-dimethylquinoline (CAS: 1204811-00-6)

  • Structure : Chlorines at 3 and 4, methyl groups at 6 and 7.
  • Properties : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce halogen-bonding strength. Predicted density (1.305 g/cm³) and boiling point (320.1°C) suggest higher volatility than brominated analogs .

8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate

  • Structure : Hydroxy group at 8, methyl at 5 and 7, protonated N1.
  • Properties: The hydroxy group enables extensive hydrogen bonding (O–H···Cl, N–H···O), forming layered crystal structures. π-π interactions (3.52–3.78 Å) stabilize the lattice, a feature less pronounced in non-hydroxylated quinolines .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Halogen Type/Position Methyl Positions Key Interactions
This compound C₁₁H₉Br₂N 367.91 (calculated) Br (3,4) 5,7 Halogen bonding, π-π
2-Bromo-4,7-dimethylquinoline C₁₁H₁₀BrN 236.11 Br (2) 4,7 Limited halogen bonding
4,7-Dibromo-6-methylquinoline C₁₀H₇Br₂N 300.98 Br (4,7) 6 π-π stacking
3,4-Dichloro-6,7-dimethylquinoline C₁₁H₉Cl₂N 226.10 Cl (3,4) 6,7 Weak halogen bonding
  • Reactivity: Brominated quinolines (e.g., this compound) exhibit higher electrophilicity than chlorinated analogs, favoring nucleophilic substitution .
  • Crystallinity: Hydroxy-containing derivatives (e.g., 8-hydroxy-5,7-dimethylquinolinium chloride) form hydrogen-bonded networks, while brominated quinolines rely on halogen and π-π interactions .

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